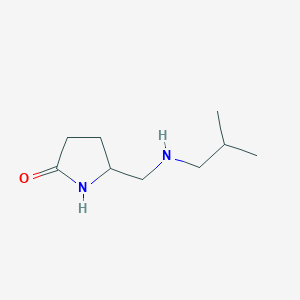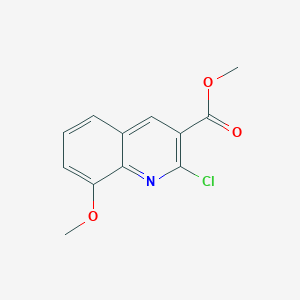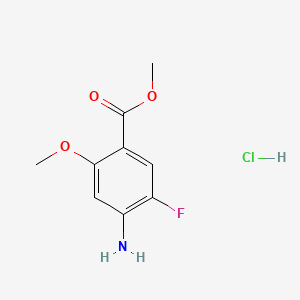
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is a chemical compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photo-reactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the ethan-1-ol group. One common method includes the reaction of a suitable precursor with a diazo compound under controlled conditions. The reaction is often carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The hydroxyl group in ethan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is widely used in scientific research due to its photo-reactive properties. Some key applications include:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and the mapping of active sites in enzymes.
Medicine: Utilized in drug discovery and development to identify potential drug targets and binding mechanisms.
Industry: Applied in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can form stable covalent bonds with target molecules, allowing for their identification and study.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is unique due to its specific structure, which combines the photo-reactive diazirine ring with the ethan-1-ol group. This combination allows for versatile applications in various fields, particularly in photoaffinity labeling, where it can be used to study a wide range of molecular interactions.
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-(3-methyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3 |
InChI Key |
RQDNIGQHSNLWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(N=N1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


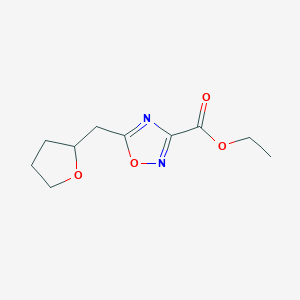
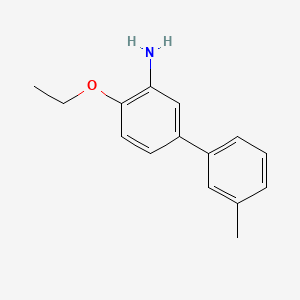

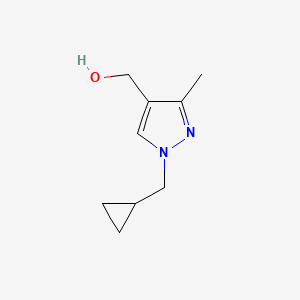
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
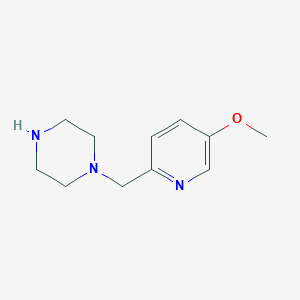
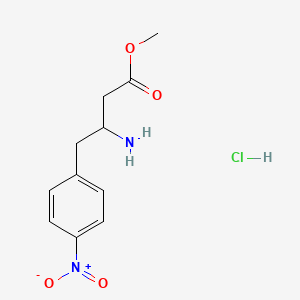
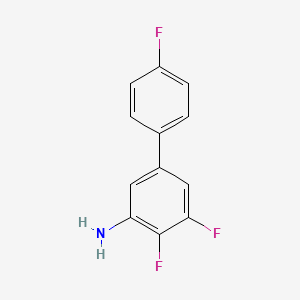
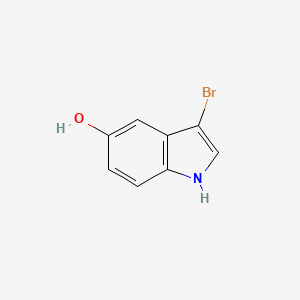

![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
